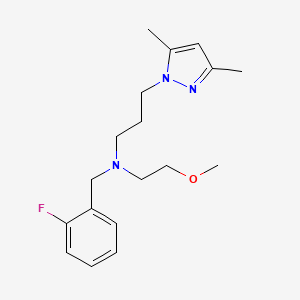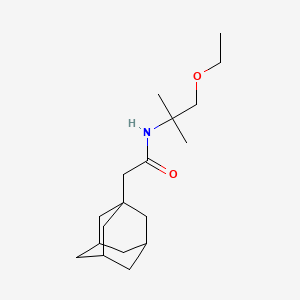![molecular formula C18H30N4O B5906703 [4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone](/img/structure/B5906703.png)
[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring, a piperidine ring, and a cyclopropyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable ketone and an amine.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a suitable alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its triazole ring can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, while the piperidine ring can interact with various receptors and enzymes. The cyclopropyl group can enhance the compound’s binding affinity and specificity by providing steric hindrance and rigidity.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
What sets [4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone apart from similar compounds is its unique combination of functional groups. The presence of a triazole ring, a piperidine ring, and a cyclopropyl group in a single molecule provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-[(1R,2S)-2-propylcyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-5-6-13-11-15(13)17(23)21-9-7-14(8-10-21)22-12-16(19-20-22)18(2,3)4/h12-15H,5-11H2,1-4H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOYIUKDQSDBC-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1C(=O)N2CCC(CC2)N3C=C(N=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@H]1C(=O)N2CCC(CC2)N3C=C(N=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-[3-({1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5906626.png)
![1-butyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5906633.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-pentylpiperidine](/img/structure/B5906636.png)

amino]methyl}piperidin-1-yl)ethanol](/img/structure/B5906643.png)
![2-({3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)-4-(methylthio)butanoic acid](/img/structure/B5906664.png)
![2-{1-[1-(2,6-difluoro-3-methylbenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5906666.png)
![2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5906672.png)
![N-(4-{[{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5906680.png)

![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5906693.png)
![4-(acetylamino)-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylbutanamide](/img/structure/B5906695.png)
![4,4,4-trifluoro-3-{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}butanoic acid](/img/structure/B5906722.png)
![N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylquinoline-3-carboxamide](/img/structure/B5906724.png)
